2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid

Organic Synthesis Medicinal Chemistry Heterocyclic Building Blocks

This 5-benzyl-1,2,4-triazole-3-acetic acid (CAS 885281-04-9) is a versatile heterocyclic building block with a free carboxylic acid handle for amide coupling, esterification, and metal coordination. Critically, it is NOT functionally interchangeable with isomers like benzyl 1H-1,2,4-triazol-1-ylacetate (883106-35-2) or analogs with phenyl (328084-14-6) or 4-bromophenyl (885281-00-5) substituents—each exhibits distinct reactivity and lipophilicity. Ensure synthetic success and valid SAR data by selecting the exact substitution pattern. Ideal for med chem library synthesis and coordination polymer research.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 885281-04-9
Cat. No. B3293500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
CAS885281-04-9
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=NN2)CC(=O)O
InChIInChI=1S/C11H11N3O2/c15-11(16)7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)(H,12,13,14)
InChIKeyUGZFNTSAGLRUGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS 885281-04-9): Basic Properties and Research Availability


2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS 885281-04-9) is a 1,2,4-triazole derivative with a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol . It is primarily offered by chemical vendors as a heterocyclic building block for research and development purposes, with reported purities typically ranging from 95% to 98% . The compound is not a known active pharmaceutical ingredient and is documented as a precursor for synthesizing more complex molecules .

Why In-Class Substitution of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid is Not Recommended Without Verification


While several 1,2,4-triazolylacetic acid derivatives are available, they are not interchangeable for research applications. The specific positioning of the benzyl group on the triazole ring (at the 5-position) in this compound distinguishes it from isomers such as benzyl 1H-1,2,4-triazol-1-ylacetate (CAS 883106-35-2), where the benzyl group is attached via an ester linkage . Similarly, analogs with a phenyl substituent (CAS 328084-14-6) or a 4-bromophenyl group (CAS 885281-00-5) will exhibit different reactivity, lipophilicity, and steric properties, which are critical for downstream synthesis and biological activity . Direct substitution without empirical verification could lead to failed reactions or invalid research outcomes.

Limited Quantitative Differentiation for 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid


Structural Isomerism: Key Differentiator from Benzyl-Triazole Ester Analog

A critical differentiation exists between 2-(5-benzyl-4H-1,2,4-triazol-3-yl)acetic acid (target) and benzyl 1H-1,2,4-triazol-1-ylacetate (comparator). They are structural isomers with the same molecular formula (C11H11N3O2) but distinct connectivity. The target compound has a benzyl group directly attached to the triazole ring carbon and a free carboxylic acid. The comparator has the benzyl group esterified to an acetic acid chain, which is then linked to the triazole nitrogen . This difference is fundamental to their reactivity and utility as synthetic intermediates.

Organic Synthesis Medicinal Chemistry Heterocyclic Building Blocks

Substituent Impact on Physical Properties: Benzyl vs. Phenyl Analog

The presence of a benzyl group in the target compound (CAS 885281-04-9) results in a higher molecular weight (217.22 g/mol) compared to its direct phenyl analog, (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS 328084-14-6), which has a molecular weight of 203.2 g/mol . This 6.9% difference in mass is due to the additional methylene (-CH2-) spacer in the benzyl substituent.

Physical Chemistry Compound Sourcing Pre-formulation

Storage and Handling Requirements Relative to Analogs

The target compound is specified for storage at 2-8°C, a common requirement for carboxylic acid-containing triazoles . This is consistent with the storage condition for the phenyl analog (CAS 328084-14-6), which is also stored in a cool, dry place, though often at ambient temperature . The similarity indicates no extraordinary handling requirement compared to its closest analogs.

Compound Management Logistics Laboratory Safety

Primary Research Applications for 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid Based on Vendor Data


Synthesis of Novel Triazole-Containing Compounds

This compound serves as a versatile building block for creating libraries of 1,2,4-triazole derivatives, which are prevalent scaffolds in medicinal chemistry and agrochemicals. The free carboxylic acid handle is amenable to a wide range of transformations, including amide coupling and esterification .

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of both nitrogen atoms in the triazole ring and a carboxylic acid group makes this molecule a potential ligand for metal coordination. Such complexes are studied for their catalytic, magnetic, and luminescent properties. The benzyl group provides additional steric bulk that can influence the dimensionality and topology of the resulting coordination polymer [1].

Investigating Substituent Effects in Biological Assays

As a member of a series of substituted triazolylacetic acids, this compound is valuable for structure-activity relationship (SAR) studies. Researchers can compare the effect of the benzyl substituent (target) against other analogs like the phenyl (CAS 328084-14-6) or 4-bromophenyl (CAS 885281-00-5) derivatives to map the influence of lipophilicity and sterics on a biological target of interest .

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